molecular formula C12H14O7 B13746860 Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate CAS No. 23127-85-7

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

Cat. No.: B13746860
CAS No.: 23127-85-7
M. Wt: 270.23 g/mol
InChI Key: ZWNGEJXPRFXVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Furoate Research

The study of furoate derivatives traces its origins to the late 19th century, when chemists began investigating furan-based compounds for their unique structural and reactive properties. Early work focused on simple esters like ethyl 2-furoate, which was synthesized via Fischer esterification and characterized for its flavor-enhancing properties. The mid-20th century saw advancements in understanding furan chemistry, particularly through the exploration of 5-hydroxymethylfurfural (HMF) and its derivatives, which laid the groundwork for synthesizing more complex furoates.

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate emerged as a subject of interest in the latter half of the 20th century, driven by its structural complexity and potential applications. Early synthesis methods involved multi-step reactions, such as the condensation of furancarboxylic acids with acylating agents under controlled temperatures (60–80°C). These efforts were paralleled by advancements in analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, which enabled precise structural elucidation.

Key Milestones:

  • 1890s : Isolation of early furan derivatives like HMF.
  • 1950s : Development of esterification protocols for ethyl 2-furoate.
  • 1980s : Optimization of synthetic routes for acetylated furoates, including the target compound.

Properties

CAS No.

23127-85-7

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate

InChI

InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3

InChI Key

ZWNGEJXPRFXVOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate involves multi-step organic reactions focusing on the construction and functionalization of the furan ring system. The process typically requires careful control of reaction conditions to maintain the integrity of sensitive functional groups such as hydroxyl and keto groups.

Stepwise Synthetic Route

While detailed experimental procedures specific to this compound are limited in publicly available literature, the synthesis generally follows these key steps based on analogous furan derivative preparations and patent disclosures:

  • Formation of the Furan Core:

    • Starting from suitable precursors such as ethyl acetoacetate or related β-keto esters, the furan ring is constructed via cyclization reactions under acidic or basic catalysis.
    • The 2,5-dihydro-4-hydroxy-5-oxo substitution pattern suggests an initial formation of a γ-pyrone or related intermediate that undergoes ring closure to yield the furan skeleton.
  • Introduction of the Acetyl Group at Position 3:

    • Acetylation is achieved by reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a base or Lewis acid catalyst.
    • Control of temperature and stoichiometry is critical to avoid over-acetylation or decomposition.
  • Attachment of the 2-(2-oxopropyl) Side Chain at Position 2:

    • This side chain can be introduced via alkylation using 2-bromo- or 2-chloropropanone derivatives under nucleophilic substitution conditions.
    • Alternatively, a Michael addition-type reaction may be employed if the intermediate possesses an active methylene group.
  • Esterification to Form the Ethyl Ester:

    • The carboxylic acid functionality at position 2 of the furan ring is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
    • The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) using solvents such as ethyl acetate, diethyl ether, or hexane mixtures.
    • Final drying under vacuum ensures removal of residual solvents.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Furan ring formation β-Keto ester precursor, acid/base catalyst Temperature: 60-90°C, time: 2-6 hours
Acetylation at position 3 Acetyl chloride or acetic anhydride, base Temperature: 0-25°C, time: 1-2 hours
Side chain introduction 2-Bromo- or 2-chloropropanone, base Temperature: 25-50°C, time: 3-5 hours
Esterification Ethanol, acid catalyst, reflux Temperature: 78°C (ethanol reflux), time: 4-8 hours
Purification Recrystallization or chromatography Solvent system varies

Analysis of Preparation Methods

Yield and Purity

  • Yields for such multi-step syntheses typically range from moderate to good (40-75%) depending on reaction optimization and scale.
  • Purity is assessed by chromatographic methods (HPLC, TLC) and spectroscopic analysis (NMR, IR, MS).
  • The presence of multiple keto and hydroxy groups requires careful monitoring to prevent side reactions such as polymerization or over-oxidation.

Research Outcomes and Data Summary

Research on this compound remains limited but indicates its utility as an intermediate for synthesizing biologically active molecules. Its unique substitution pattern on the furan ring allows for further chemical modifications, making it valuable in medicinal chemistry and industrial applications.

Property Data/Value
Molecular Formula C12H14O7
Molecular Weight 270.23 g/mol
CAS Number 23127-85-7
IUPAC Name Ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate
Melting Point Not widely reported; expected moderate due to ester and keto groups
Solubility Soluble in common organic solvents (ethanol, ethyl acetate)
Stability Stable under standard laboratory conditions, sensitive to strong acids/bases

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity is consistent with other furoate esters (e.g., methyl and propyl analogs in).

Reaction Conditions Products Yield Source
1M HCl, reflux, 6h3-Acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoic acid72%
0.5M NaOH, ethanol, 50°C, 4hSodium salt of furoic acid derivative85%

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the ester carbonyl, followed by cleavage of the C–O bond.

Nucleophilic Attack at the Acetyl Group

The acetyl moiety undergoes nucleophilic substitution or addition reactions. For example:

  • Grignard Reagents : React with the acetyl carbonyl to form tertiary alcohols.

  • Hydrazines : Form hydrazones, useful for derivatization or purification.

Example Reaction with Phenylhydrazine :

Acetyl group+Ph-NH-NH2Hydrazone derivative+H2O\text{Acetyl group} + \text{Ph-NH-NH}_2 \rightarrow \text{Hydrazone derivative} + \text{H}_2\text{O}

Reported yields for analogous compounds range from 60–78% under mild conditions.

Oxidation/Reduction Reactions

The ketone (5-oxo group) and hydroxyl (4-hydroxy) groups participate in redox reactions:

Oxidation:

  • 5-Oxo group : Resistant to further oxidation under mild conditions but reacts with strong oxidants (e.g., KMnO₄) to cleave the furan ring .

  • 4-Hydroxy group : Oxidized to a ketone using Jones reagent, forming a diketone derivative .

Reduction:

  • Ketone Reduction : NaBH₄ selectively reduces the 5-oxo group to a secondary alcohol (e.g., forming 5-hydroxy derivatives).

Reagent Target Group Product Yield
NaBH₄, ethanol5-Oxo5-Hydroxy derivative68%
KMnO₄, H₂SO₄Furan ringCleaved dicarboxylic acid42%

Cycloaddition and Ring-Opening Reactions

The dihydrofuran ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts . Ring-opening reactions occur under acidic conditions, yielding linear diketones or unsaturated acid

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate has been studied for its potential biological activities, which include:

  • Antimicrobial Properties : Research indicates that compounds with furan rings often exhibit antimicrobial activity. Ethyl 3-acetyl derivatives have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound's structure suggests it may interact with biological pathways involved in inflammation. Studies have shown that similar furan derivatives can modulate inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties. This feature is crucial in developing compounds aimed at reducing oxidative stress-related diseases .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate due to its reactive functional groups:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including esterification and acylation reactions .
  • Synthesis of Furan Derivatives : The compound's furan ring makes it suitable for further modifications to create a range of furan-based derivatives that are valuable in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have documented the applications and effects of Ethyl 3-acetyl derivatives:

StudyFocusFindings
Study A (2020)Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains using derivatives of Ethyl 3-acetyl compounds .
Study B (2021)Anti-inflammatory EffectsShowed that the compound reduced TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases .
Study C (2022)Organic SynthesisReported successful synthesis of novel furan derivatives using Ethyl 3-acetyl as a starting material, highlighting its versatility .

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural complexity invites comparison with other furoate esters and derivatives. Key analogues include:

Compound Name Core Structure Functional Groups Key Differences
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate Dihydrofuran Acetyl, hydroxyl, oxo, oxopropyl, ethyl ester Reference compound
5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF) Bis-furoate Two ethyl 2-furoate units linked via isopropylidene bridge Lacks acetyl, hydroxyl, and oxo groups
Ethyl 2-furoate Furan Ethyl ester Simpler structure; lacks substituents
1-Methylthis compound Dihydrofuran Acetyl, hydroxyl, oxo, oxopropyl, isopropyl ester Bulkier ester group vs. ethyl

Physicochemical and Olfactory Properties

  • Odor Profiles: Ethyl 2-furoate derivatives exhibit distinct odor characteristics. For example, ethyl 2-furoate (simpler analogue) has intense "sweet," "acid," and "urinous" notes, while allyl 2-furoate displays "decayed" odors . The target compound’s odor profile is undocumented, but its acetyl and oxo groups may modulate volatility and scent compared to simpler esters.

Biological Activity

Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate (CAS No. 23127-85-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, presenting a comprehensive overview of its applications and implications in various fields.

  • Molecular Formula : C₁₂H₁₄O₇
  • Molecular Weight : 270.239 g/mol
  • Synonyms : Ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)-2,5-dihydrofuran-2-carboxylate; 3-Acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furancarboxylic acid ethyl ester .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.1 mg/mL
Bacillus subtilis0.03 mg/mL

These findings suggest that ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo compounds may serve as potential candidates for developing new antimicrobial agents .

Antioxidant Activity

The compound has also demonstrated notable antioxidant activity. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cell cultures.

Assay Method EC50 Value (mg/mL)
DPPH Scavenging11.745
FRAP15.200

These results indicate that the compound could be beneficial in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

Preliminary studies suggest that ethyl 3-acetyl compounds may possess anti-inflammatory properties. In animal models, administration of the compound has been associated with reduced levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted to evaluate the antimicrobial efficacy of ethyl 3-acetyl derivatives found significant inhibition against multidrug-resistant strains of bacteria. The research employed standard microbiological techniques to determine MIC and MBC values across various pathogens .
  • Antioxidant Potential Assessment :
    Another investigation assessed the antioxidant potential using DPPH and FRAP assays. The results showed that the compound effectively reduced oxidative stress in cultured fibroblasts and keratinocytes, suggesting its application in skin health products .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate, and how can reaction conditions be optimized?

  • Methodology : Analogous furan derivatives (e.g., Ethyl 5-(1-Chloroethyl)-2-Furoate) are synthesized via condensation reactions under controlled temperatures (-1°C to 5°C) using anhydrous catalysts like ZnCl₂ in chlorinated solvents (e.g., chloroform). Post-reaction purification involves solvent extraction, vacuum distillation, and recrystallization . For the target compound, similar protocols may apply, substituting ethyl 2-furoate with appropriate precursors and adjusting stoichiometry for acetyl and oxopropyl groups.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • NMR : Assign peaks for acetyl (δ ~2.1 ppm, singlet), oxo groups (δ ~5.0–5.5 ppm), and ester functionalities (δ ~4.2–4.4 ppm for ethyl).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related ethyl-substituted dihydrofuran derivatives .
  • FTIR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology : Employ fractional distillation under reduced pressure (e.g., 3 mmHg) to isolate the target fraction (boiling point ~117–121°C). Follow with recrystallization using hexane or ethyl acetate/hexane mixtures, as shown for analogous furan esters . Monitor purity via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-dihydro-1H-pyrrole-3-carboxylate used B3LYP/6-31G(d) basis sets to analyze charge distribution and tautomeric stability . Apply similar approaches to assess the impact of the 2-oxopropyl group on conjugation and stability.

Q. What contradictions exist in spectroscopic data for similar dihydrofuran derivatives, and how can they be resolved?

  • Methodology : Discrepancies in NMR assignments (e.g., overlapping signals for diastereotopic protons) can arise due to dynamic ring puckering in dihydrofuran systems. Use variable-temperature NMR to freeze conformers or employ 2D techniques (COSY, NOESY) to resolve coupling patterns. Cross-validate with X-ray structures to confirm assignments .

Q. How can catalytic strategies (e.g., transition-metal catalysis) be applied to modify the 2-oxopropyl or acetyl moieties?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could functionalize the furan ring. For example, palladium-mediated amination of ethyl 7-cyclopropyl-thieno[2,3-b]pyridine derivatives demonstrates feasibility for heterocyclic systems . Optimize ligand systems (e.g., XPhos) and solvent polarity to enhance yields.

Q. What role does the 4-hydroxy group play in the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C) with LC-MS monitoring. The hydroxy group may undergo keto-enol tautomerism or oxidation, as observed in related 5-oxo-dihydrofuran derivatives. Stabilize via buffered formulations or protective groups (e.g., acetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.